Lupinalbin A
CAS No.: 98094-87-2
Cat. No.: VC21343904
Molecular Formula: C15H8O6
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 98094-87-2 |
---|---|
Molecular Formula | C15H8O6 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | 1,3,8-trihydroxy-[1]benzofuro[2,3-b]chromen-11-one |
Standard InChI | InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H |
Standard InChI Key | BBBAWACESCACAP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O |
Canonical SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O |
Chemical Properties and Structure
Identification and Basic Properties
Lupinalbin A is identified by various chemical designations and possesses specific molecular characteristics essential for understanding its biological functions. The table below summarizes its key chemical properties:
Property | Details |
---|---|
CAS Number | 98094-87-2 |
Molecular Formula | C15H8O6 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | 1,3,8-trihydroxy-benzofuro[2,3-b]chromen-11-one |
Standard InChI | InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-15-12(8)14(19)13-9(18)3-7(17)5-11(13)21-15/h1-5,16-18H |
Standard InChIKey | BBBAWACESCACAP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)OC3=C2C(=O)C4=C(C=C(C=C4O3)O)O |
Synonyms | Boeravinone L; 1,3,8-Trihydroxy-11H-benzofuro[2,3-b]benzopyran-11-one; 5,7,4′-Trihydroxycoumaronochromone |
PubChem Compound ID | 5324349 |
These chemical properties are fundamental to understanding the molecular behavior and potential interactions of Lupinalbin A in biological systems .
Structural Characteristics
Lupinalbin A possesses a unique molecular structure that contributes to its biological activities. It features a modified isoflavone-type skeleton that notably lacks the characteristic isoflavone 2-H singlet. This structural configuration is distinctive compared to typical isoflavones, suggesting a specialized biological role for this compound .
The nuclear magnetic resonance (NMR) spectrum of Lupinalbin A reveals specific structural elements. The A-ring of the compound contains protons that appear as two meta-coupled doublets (δ6.36, 1H, J=2.0Hz and δ6.58, 1H, J=2.0Hz), which are characteristic of 5,7-dioxygenated isoflavone structures. Additionally, the B-ring exhibits an ABX system (δ7.01 dd, 1H, J=8.3 and 2.2Hz; δ7.13d, 1H, J=2.2Hz; and δ7.81 d, 1H, J=8.3Hz) attributable to 2',4'-dioxygenation patterns .
The benzofuro[2,3-b]chromen-11-one core structure of Lupinalbin A provides a rigid framework that likely contributes to its specific receptor binding capabilities and subsequent biological activities .
Biological Activities
Anti-inflammatory Effects
Lupinalbin A exhibits significant anti-inflammatory properties, particularly in lipopolysaccharide (LPS)-treated macrophage systems. Research with RAW264.7 cells has demonstrated that this compound inhibits various inflammatory markers .
In detailed studies, Lupinalbin A was shown to significantly reduce nitric oxide (NO) production in LPS-treated RAW264.7 cells in a concentration-dependent manner. At concentrations of 25 μM, 50 μM, and 100 μM, Lupinalbin A inhibited NO production by 18.7%, 36.7%, and 64.2%, respectively. This inhibition occurs through the suppression of inducible nitric oxide synthase (iNOS) expression at both protein and mRNA levels .
Furthermore, Lupinalbin A effectively reduces the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in LPS-treated RAW264.7 cells. This reduction was observed at both the protein and mRNA levels, indicating that Lupinalbin A affects the transcriptional regulation of these inflammatory mediators .
Another significant finding is that Lupinalbin A decreases LPS-induced interferon-beta (IFN-β) production, with an IC50 value of 47.53 μM. Additionally, it inhibits STAT1 protein expression in a concentration-dependent manner. These effects suggest that Lupinalbin A exerts its anti-inflammatory action partially by blocking the IFN-β/STAT1 pathway activation .
Anti-diabetic Effects
Lupinalbin A has been investigated for its potential anti-diabetic properties. Studies indicate that it functions as an inhibitor of key enzymes involved in glucose metabolism, particularly dipeptidyl peptidase 4 (DPP4) and α-glucosidase.
DPP4 is an enzyme that rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion. By inhibiting DPP4, Lupinalbin A may help prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.
Similarly, α-glucosidase is an intestinal enzyme that hydrolyzes carbohydrates to glucose. Inhibition of this enzyme by Lupinalbin A could reduce postprandial glucose levels by slowing the absorption of carbohydrates from the intestine. These enzymatic inhibitory activities suggest that Lupinalbin A could be developed as a potential therapeutic agent for diabetes management.
Molecular Mechanisms of Action
Inhibition of Inflammatory Pathways
Lupinalbin A exerts its anti-inflammatory effects through multiple molecular mechanisms. One primary pathway involves the inhibition of nitric oxide production through downregulation of inducible nitric oxide synthase (iNOS). In inflammatory conditions, iNOS is upregulated, leading to excessive NO production, which contributes to inflammation. Lupinalbin A suppresses both iNOS protein expression and mRNA levels in LPS-treated RAW264.7 cells, indicating regulation at both translational and transcriptional levels .
A particularly noteworthy mechanism is Lupinalbin A's ability to inhibit the interferon-beta (IFN-β)/STAT1 signaling pathway. LPS stimulation of macrophages activates the production of IFN-β, which subsequently triggers STAT1 signaling, amplifying the inflammatory response. Lupinalbin A significantly reduces both IFN-β production and STAT1 protein levels, effectively blocking this inflammatory pathway .
These molecular mechanisms collectively contribute to the robust anti-inflammatory profile of Lupinalbin A, making it a compound of interest for potential therapeutic development against inflammatory conditions.
Enzyme Inhibition
In the context of its anti-diabetic properties, Lupinalbin A acts as an inhibitor of dipeptidyl peptidase 4 (DPP4) and α-glucosidase enzymes. These enzymes play critical roles in glucose metabolism and are established targets for diabetes management.
DPP4 rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in response to elevated blood glucose levels. By inhibiting DPP4, Lupinalbin A may extend the half-life of these incretin hormones, thereby enhancing glucose-dependent insulin secretion and improving glycemic control.
α-Glucosidase, located in the brush border of the small intestine, hydrolyzes oligosaccharides to monosaccharides, enabling their absorption. Inhibition of this enzyme by Lupinalbin A could delay carbohydrate digestion and reduce postprandial glucose levels, providing another mechanism for its anti-diabetic effects.
The dual enzyme inhibitory activity of Lupinalbin A suggests its potential as a multi-target therapeutic agent for diabetes management, offering advantages over single-target approaches.
Research Findings and Experimental Data
Cell Viability Studies
This cytotoxicity profile is important for understanding the therapeutic window of Lupinalbin A and for guiding future research and potential clinical applications.
Dose-Dependent Effects on Inflammatory Markers
Research has demonstrated that Lupinalbin A exerts its effects on inflammatory markers in a dose-dependent manner. The table below summarizes these dose-dependent effects:
Concentration (μM) | NO Inhibition (%) | Effect on iNOS | Effect on Pro-inflammatory Cytokines | Effect on IFN-β/STAT1 |
---|---|---|---|---|
5 | Minimal | Minimal reduction | Minimal reduction | Minimal reduction |
25 | 18.7% | Moderate reduction | Moderate reduction | Moderate reduction |
50 | 36.7% | Significant reduction | Significant reduction | Significant reduction (IC50 = 47.53 μM for IFN-β) |
100 | 64.2% | Marked reduction | Marked reduction | Marked reduction |
These data clearly demonstrate the concentration-dependent inhibitory effects of Lupinalbin A on various inflammatory mediators, with optimal effects observed at higher concentrations within the non-cytotoxic range .
The experimental protocols typically involved pre-treating RAW264.7 cells with various concentrations of Lupinalbin A for 2 hours, followed by stimulation with LPS (1 μg/mL) for 18 hours. The levels of inflammatory markers were then measured using techniques such as Griess assay for NO, ELISA for cytokine levels, Western blotting for protein expression, and qRT-PCR for mRNA expression .
This methodical approach provides robust evidence for the anti-inflammatory effects of Lupinalbin A and offers insights into effective dosage ranges for potential therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume